Trepipam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

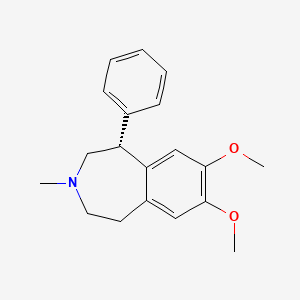

2D Structure

3D Structure

Properties

CAS No. |

56030-50-3 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine |

InChI |

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |

InChI Key |

ICPHJSKVAZMKIV-QGZVFWFLSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |

Other CAS No. |

56030-50-3 |

Synonyms |

2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine SCH-12679 trimopam trimopam, (R)-isomer trimopam, maleate, (1:1), (R)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trepipam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam (SCH-12679) is a benzazepine derivative that has been characterized primarily as a dopamine D1 receptor ligand. While initially investigated for therapeutic potential in neuropsychiatric disorders, its clinical development was not pursued. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the dopamine D1 receptor and the subsequent intracellular signaling cascades. This guide synthesizes available data to clarify its pharmacological profile, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Core Mechanism of Action: Dopamine D1 Receptor Agonism

This compound is a specific agonist for the dopamine D1 receptor.[1] Structurally, it is related to fenoldopam, a peripherally acting selective D1 receptor partial agonist.[1] The agonistic activity of this compound at the D1 receptor initiates a well-defined signaling cascade.

Receptor Binding and Activation

This compound binds to the orthosteric site of the dopamine D1 receptor, a G protein-coupled receptor (GPCR). This binding event stabilizes a conformational change in the receptor, promoting its interaction with and activation of the heterotrimeric G protein Gαs/olf.

Downstream Signaling Pathway

Upon activation by the D1 receptor-trepipam complex, the Gαs/olf subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs/olf-GTP complex then stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various neuronal proteins and ultimately modulating neuronal excitability and gene expression.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly accessible literature, the following table summarizes its known pharmacological parameters. It should be noted that some sources have referred to this compound (SCH-12679) as having in vivo D1 antagonist properties, a characterization that appears to stem from its effects in specific animal models. However, its primary mechanism at the molecular level is considered to be agonistic.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity | ||||

| Ki | Dopamine D1 | Data not available | Radioligand Binding | |

| Functional Potency | ||||

| EC50/IC50 | Dopamine D1 | Data not available | cAMP Accumulation |

Note: Despite extensive searches, specific Ki and EC50/IC50 values for this compound from primary literature sources could not be definitively obtained. The characterization as an in vivo antagonist in some studies highlights the complexity of translating in vitro mechanisms to in vivo effects.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional potency of compounds like this compound at the dopamine D1 receptor.

Radioligand Binding Assay for D1 Receptor Affinity (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known D1 receptor radioligand, and to calculate the inhibition constant (Ki).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

-

Radioligand: [³H]-SCH23390 (a D1-selective antagonist) or another suitable D1-selective radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., 1 µM SCH23390 or (+)butaclamol).

-

Test Compound: this compound (SCH-12679) at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.

-

Competitive Binding: Radioligand + various concentrations of this compound + Membranes.

-

-

Incubation: Add the components to the wells. Typically, the final assay volume is 250-500 µL. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for D1 Receptor Functional Potency (EC50 Determination)

This protocol describes a functional assay to measure the ability of this compound to stimulate cAMP production in cells expressing the dopamine D1 receptor.

Objective: To determine the concentration of this compound that produces 50% of the maximal cAMP response (EC₅₀).

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound at a range of concentrations.

-

Reference Agonist: Dopamine or another full D1 agonist.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: A commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Stimulation Buffer: Serum-free cell culture medium or a buffered salt solution.

Procedure:

-

Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add various concentrations of this compound or the reference agonist to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP detection kit.

-

cAMP Quantification: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in the cell lysates.

-

Data Analysis:

-

Generate a standard curve if using a competitive immunoassay.

-

Convert the raw data (e.g., fluorescence or absorbance) to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Conclusion

This compound functions as a dopamine D1 receptor agonist, initiating a canonical Gαs/olf-adenylyl cyclase-cAMP-PKA signaling cascade. While its in vivo effects have led to descriptions of it as a functional antagonist in certain contexts, its molecular mechanism of action is agonistic. A comprehensive understanding of its pharmacological profile has been hampered by the limited availability of quantitative binding and functional potency data in the public domain. The detailed experimental protocols provided herein offer a framework for the in-depth characterization of this compound and other novel D1 receptor ligands, which is essential for advancing our understanding of dopaminergic neurotransmission and the development of future therapeutics.

References

Trepipam and the Dopamine D1 Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepipam, also known as SCH-12679, is a benzazepine derivative with antagonist activity at the dopamine D1 receptor. As a member of the D1-like family of dopamine receptors, the D1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is integral to numerous physiological processes, including motor control, reward, and cognition. Consequently, ligands targeting the D1 receptor, such as this compound, are of significant interest in the development of therapeutics for neurological and psychiatric disorders.

This technical guide provides an in-depth overview of the binding affinity of this compound for the dopamine D1 receptor. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide also includes data for the structurally related and extensively studied D1 antagonist, SCH 23390, to provide a relevant comparative context. Furthermore, detailed experimental protocols for determining receptor binding affinity and diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Binding Affinity Data

| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| SCH 23390 | [3H]SCH 23390 | Rat Striatum | Dopamine D1 | 0.34 | - | [1] |

| SCH 23390 | [3H]SCH 23390 | Human Putamen | Dopamine D1 | - | ~1 | [2] |

| SCH 23390 | [3H]SCH 23390 | HEK293 cells | Dopamine D1 | 93.1 pM (Kd) | - | [3] |

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor initiates a cascade of intracellular events. The canonical pathway involves the stimulation of adenylyl cyclase and the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[4][5]

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is adapted from methodologies used for the characterization of D1 receptor antagonists like SCH 23390 and is applicable for assessing the binding affinity of this compound.

1. Membrane Preparation:

-

Tissue Source: Rat striatum is a commonly used tissue due to its high density of D1 receptors. Alternatively, cells expressing recombinant human D1 receptors (e.g., HEK293 or CHO cells) can be used.

-

Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 50,000 x g for 20 minutes) to pellet the membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances. The final pellet is resuspended in assay buffer.

2. Binding Assay:

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Radioligand: [3H]SCH 23390 is a commonly used radiolabeled antagonist for D1 receptor binding assays. The final concentration in the assay should be close to its Kd value (e.g., 0.3 nM).

-

Competition Assay: To determine the affinity of this compound, a competition binding experiment is performed. A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH 23390 or cis-(Z)-flupenthixol).

-

Specific Binding: Specific binding is calculated by subtracting the nonspecific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a D1 dopamine receptor antagonist with potential therapeutic applications. While direct quantitative binding data for this compound remains to be broadly published, the established methodologies for characterizing related benzazepine compounds provide a clear path for its pharmacological profiling. The provided experimental protocol for radioligand binding assays and the diagrams of the D1 receptor signaling pathway and experimental workflow offer a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug development. Further studies are warranted to precisely quantify the binding affinity of this compound and to fully elucidate its pharmacological profile at the dopamine D1 receptor.

References

- 1. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of (+)PHNO and other D2-dopamine agonists to D1-dopamine receptors labelled by [3H]SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trepipam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam, also known by its developmental code name SCH-12679, is a synthetic benzazepine derivative that has been a subject of interest in neuroscience research due to its interaction with dopamine receptors. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its chemical synthesis, and an exploration of its primary mechanism of action involving the dopamine D1 receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic systems.

Chemical Structure and Properties

This compound is a chiral molecule with the systematic IUPAC name (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Its chemical structure consists of a tetrahydrobenzazepine core, which is a seven-membered heterocyclic ring containing a nitrogen atom, fused to a benzene ring. This core is substituted with two methoxy groups at positions 7 and 8, a methyl group on the nitrogen atom at position 3, and a phenyl group at position 1. The stereochemistry at the C-1 position is designated as (R).

The molecular formula of this compound is C₁₉H₂₃NO₂, and it has a molecular weight of approximately 297.40 g/mol .[1] Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | [1] |

| Synonyms | SCH-12679, Trimopam | [2] |

| CAS Number | 56030-50-3 | [1] |

| Molecular Formula | C₁₉H₂₃NO₂ | [1] |

| Molecular Weight | 297.40 g/mol | |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature | |

| SMILES | COC1=C(OC)C=C2C--INVALID-LINK--N(C)CCC2=C1 | |

| InChI | InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step sequence. A key strategy involves the construction of the benzazepine core, followed by stereoselective modifications to achieve the desired (R)-enantiomer. The synthesis can be broadly divided into two main stages: the preparation of a key intermediate, the ene-carbamate, and its subsequent asymmetric hydrogenation and reduction to yield this compound.

Synthesis of the Ene-Carbamate Precursor

A plausible synthetic route to the ene-carbamate precursor of this compound starts from commercially available materials and involves a pinacol rearrangement as a key step for the formation of the seven-membered ring.

Experimental Protocol:

-

Step 1: Synthesis of 2-(2-aminoethyl)-4,5-dimethoxybenzophenone. This intermediate can be prepared through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 2-aminobenzoyl chloride, followed by appropriate modifications to introduce the aminoethyl side chain.

-

Step 2: Formation of the 1,2-diol. The amino group of the benzophenone derivative is protected, for example, as a carbamate. The protected amino ketone then undergoes a reaction, such as a Grignard reaction with a suitable reagent, to form a tertiary alcohol. Subsequent dihydroxylation of an appropriate precursor alkene can also yield the desired 1,2-diol.

-

Step 3: Pinacol Rearrangement and Cyclization. The 1,2-diol is subjected to acid-catalyzed pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-aryl shift and subsequent cyclization of the amino group onto the newly formed carbonyl, leading to the formation of the tetrahydrobenzazepine ring system.

-

Step 4: Formation of the Ene-Carbamate. The resulting cyclic amine is then converted to the corresponding ene-carbamate. This can be achieved by N-acylation with an appropriate chloroformate, followed by an elimination reaction to introduce the double bond within the seven-membered ring.

Quantitative Data for Precursor Synthesis:

| Step | Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | 2-(2-aminoethyl)-4,5-dimethoxybenzophenone | 1,2-dimethoxybenzene, 2-aminobenzoyl chloride | AlCl₃, CS₂; followed by further steps | Data not available | Data not available |

| 2 | 1,2-diol precursor | Protected 2-(2-aminoethyl)-4,5-dimethoxybenzophenone | Grignard reagent or dihydroxylation | Data not available | Data not available |

| 3 | Tetrahydrobenzazepine intermediate | 1,2-diol precursor | H₂SO₄ or other acid catalyst | Data not available | Data not available |

| 4 | Ene-carbamate precursor | Tetrahydrobenzazepine intermediate | Chloroformate, base | Data not available | Data not available |

Asymmetric Synthesis of this compound

The final steps in the synthesis of (R)-Trepipam involve the asymmetric hydrogenation of the ene-carbamate precursor, followed by the reduction of the carbamate group to the N-methyl group.

Experimental Protocol:

-

Step 1: Iridium-Catalyzed Asymmetric Hydrogenation. The ene-carbamate precursor is subjected to asymmetric hydrogenation using a chiral iridium catalyst. This stereoselective reaction introduces hydrogen across the double bond, establishing the (R)-stereocenter at the C-1 position with high enantiomeric excess.

-

Step 2: Reduction of the Carbamate. The resulting (R)-carbamate is then reduced to the corresponding N-methyl amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Quantitative Data for this compound Synthesis:

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (R)-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-3-carboxylic acid ethyl ester | Ene-carbamate precursor | [Ir(COD)(PCy₃)(py)]PF₆, chiral ligand, H₂ | 98 | 99 |

| 2 | (R)-Trepipam | (R)-Carbamate intermediate | LiAlH₄, THF | 92 | >99 |

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Mechanism of Action: Dopamine D1 Receptor Signaling

The primary pharmacological target of this compound is the dopamine D1 receptor. There is conflicting information in the literature regarding its precise functional activity, with some sources classifying it as an agonist and others as an antagonist. This discrepancy may arise from its potential partial agonist activity or context-dependent effects observed in different experimental systems. For the purpose of illustrating the relevant signaling pathway, we will consider the canonical dopamine D1 receptor activation cascade.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.

Key Steps in the D1 Receptor Signaling Pathway:

-

Agonist Binding: Dopamine or a D1 receptor agonist, such as this compound (in its agonist role), binds to the extracellular domain of the D1 receptor.

-

Conformational Change and G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Adenylate Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and other signaling molecules, leading to changes in gene expression and cellular function.

Caption: Dopamine D1 receptor signaling pathway.

Conclusion

This compound remains a molecule of significant interest for researchers studying the dopaminergic system. This guide has provided a detailed overview of its chemical structure and a plausible, comprehensive synthetic route, including a recently developed asymmetric final step. The elucidation of its precise functional activity at the D1 receptor warrants further investigation to resolve the existing ambiguities in the literature. The experimental protocols and signaling pathway diagrams presented here offer a foundational resource for scientists working with this compound and related benzazepine compounds. As our understanding of the complexities of dopamine receptor signaling continues to evolve, the study of molecules like this compound will undoubtedly contribute to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Trepipam (SCH 12679): An In-Depth Technical Guide to its Preclinical In Vivo Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated in vivo effects of Trepipam (SCH 12679) in rodent models based on its classification as a dopamine D1 receptor antagonist. It is important to note that while extensive research has been conducted on the role of the D1 receptor and the effects of various D1 antagonists, specific quantitative data for this compound in the public domain is limited. Therefore, this guide synthesizes information from studies on closely related compounds, particularly SCH 23390, to project the likely pharmacological profile of this compound, alongside the sparse available data for the compound itself.

Executive Summary

This compound (SCH 12679) is a benzazepine derivative that acts as a selective antagonist of the dopamine D1 receptor. As such, it is a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes. In rodent models, D1 receptor antagonists are known to modulate locomotor activity, induce catalepsy, antagonize dopamine agonist-induced stereotypies, and affect cognitive processes. This technical guide summarizes the expected in vivo effects of this compound, provides detailed experimental protocols for key behavioral assays, and visualizes relevant biological pathways and experimental workflows. Due to the scarcity of specific quantitative data for this compound, the provided tables outline the expected dose-dependent effects based on the broader class of D1 antagonists.

Mechanism of Action: Dopamine D1 Receptor Antagonism

This compound exerts its effects by blocking the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, nucleus accumbens, and prefrontal cortex. The D1 receptor is canonically coupled to the Gαs/olf subunit, which, upon activation by dopamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

By antagonizing the D1 receptor, this compound is expected to inhibit this signaling cascade, thereby reducing the downstream effects of dopamine.

In Vivo Effects in Rodent Models

The following sections detail the expected in vivo effects of this compound in various behavioral paradigms relevant to neuropsychiatric and neurological disorders.

Catalepsy

Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a hallmark effect of D1 receptor antagonists.

Expected Quantitative Data:

| Species | Assay | Doses (mg/kg, route) | Expected Effect |

| Rat | Bar Test | 0.1 - 10 (i.p./s.c.) | Dose-dependent increase in the time spent on the bar. |

| Mouse | Bar/Grid Test | 0.1 - 10 (i.p./s.c.) | Dose-dependent increase in immobility time. |

Experimental Protocol: Bar Test for Catalepsy in Rats

-

Animals: Male Sprague-Dawley or Wistar rats (200-300 g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: A horizontal wooden or metal bar (1-2 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.

-

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes before the experiment.

-

This compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection, each rat is gently placed with its forepaws on the bar.

-

The latency to remove both forepaws from the bar is recorded with a stopwatch. A maximum cut-off time (e.g., 180 seconds) is typically used.

-

The animal is considered cataleptic if it remains in this position for a defined period (e.g., >20 seconds).

-

-

Data Analysis: The mean latency to descend from the bar is calculated for each dose group and time point. Dose-response curves can be generated to determine the ED50 (the dose producing a half-maximal effect).

Locomotor Activity

D1 receptor antagonists typically suppress spontaneous locomotor activity.

Expected Quantitative Data:

| Species | Assay | Doses (mg/kg, route) | Expected Effect |

| Rat | Open Field/Activity Chambers | 0.1 - 10 (i.p./s.c.) | Dose-dependent decrease in horizontal and vertical activity. |

| Mouse | Open Field/Activity Chambers | 0.1 - 10 (i.p./s.c.) | Dose-dependent decrease in distance traveled and rearing. |

Note: One early study qualitatively reported that SCH 12679 impaired locomotor behavior in rats in a dose-dependent manner.

Experimental Protocol: Locomotor Activity in Mice

-

Animals: Male C57BL/6 or Swiss Webster mice (20-30 g) are used.

-

Apparatus: Automated activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to detect movement, or an open field arena with video tracking software.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes.

-

This compound or vehicle is administered (i.p. or s.c.).

-

Immediately after injection, mice are placed individually into the activity chambers.

-

Locomotor activity (e.g., distance traveled, number of beam breaks, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: Total activity counts or distance traveled are analyzed in time bins (e.g., 5 or 10 minutes) and as a cumulative measure. The effects of different doses of this compound are compared to the vehicle control group.

Antagonism of Dopamine Agonist-Induced Stereotypy

D1 receptor antagonists are effective in blocking stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by dopamine agonists like apomorphine or amphetamine.

Expected Quantitative Data:

| Species | Agonist | Doses of this compound (mg/kg, route) | Expected Effect |

| Rat | Apomorphine | 0.1 - 5 (s.c.) | Dose-dependent reduction in stereotypy rating scores. |

| Mouse | Amphetamine | 0.1 - 5 (s.c.) | Dose-dependent inhibition of stereotyped behaviors. |

Experimental Protocol: Antagonism of Apomorphine-Induced Stereotypy in Rats

-

Animals: Male Wistar rats (200-250 g) are used.

-

Procedure:

-

Rats are habituated to individual observation cages.

-

This compound or vehicle is administered (s.c.) at various pretreatment times (e.g., 30 minutes) before the dopamine agonist.

-

Apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) is administered.

-

Immediately after apomorphine injection, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.

-

A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = asleep or stationary, 1 = active, 2 = discontinuous sniffing, 3 = continuous sniffing, 4 = discontinuous licking/biting, 5 = continuous licking/biting).

-

-

Data Analysis: The mean stereotypy score for each group at each time point is calculated. The total stereotypy score (e.g., area under the time-effect curve) can also be determined. The ability of different doses of this compound to reduce the apomorphine-induced stereotypy is assessed.

Cognitive Function

The effects of D1 antagonists on cognitive function are complex and depend on the specific cognitive domain and the baseline state of the dopamine system. In general, D1 antagonists can impair performance in tasks of learning and memory.

Expected Qualitative Effects:

-

Working Memory: Potential impairment in tasks such as the delayed non-matching to position task or the radial arm maze.

-

Reversal Learning: D1 antagonism may disrupt the ability to flexibly alter responses when reinforcement contingencies change.

Experimental Protocol: Novel Object Recognition (NOR) Task in Rats

-

Animals: Male Lister Hooded or Sprague-Dawley rats (250-350 g).

-

Apparatus: An open-field arena (e.g., 60 x 60 x 40 cm) made of a non-porous material. Two sets of different objects are used (e.g., plastic cones, metal cubes).

-

Procedure:

-

Habituation: Rats are habituated to the empty arena for 5-10 minutes on two consecutive days.

-

Training (Acquisition): On the third day, two identical objects are placed in the arena, and the rat is allowed to explore for a set period (e.g., 5 minutes). This compound or vehicle is administered before this phase.

-

Testing (Retention): After a retention interval (e.g., 1 to 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for 5 minutes.

-

-

Data Analysis: The time spent exploring each object (novel vs. familiar) during the test phase is recorded. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the this compound-treated group compared to the vehicle group would suggest an impairment in recognition memory.

Drug Discrimination

In drug discrimination paradigms, animals are trained to recognize the interoceptive cues of a specific drug. The ability of other drugs to substitute for the training drug provides information about their shared subjective effects.

Expected Outcome:

If animals were trained to discriminate a D1 agonist from vehicle, this compound would be expected to dose-dependently block the D1 agonist-appropriate responding.

Experimental Protocol: Drug Discrimination in Rats

-

Animals: Rats are typically food or water-deprived to motivate responding.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Procedure:

-

Training: Rats are trained to press one lever after receiving an injection of a training drug (e.g., a D1 agonist) and a second lever after receiving vehicle. Correct lever presses are reinforced with food or water. Training continues until a high level of accuracy is achieved.

-

Testing: To test for antagonism, rats are pretreated with various doses of this compound followed by the training dose of the D1 agonist. The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis: A dose-dependent decrease in responding on the D1 agonist-appropriate lever after this compound administration would indicate that this compound blocks the discriminative stimulus effects of the D1 agonist.

Conclusion

This compound (SCH 12679), as a dopamine D1 receptor antagonist, is predicted to exhibit a preclinical in vivo profile in rodents characterized by the induction of catalepsy, suppression of locomotor activity, and antagonism of dopamine agonist-induced stereotypies. Its effects on cognitive processes are likely to be complex and task-dependent. While specific quantitative data for this compound remains elusive in the readily accessible scientific literature, the experimental protocols and expected outcomes outlined in this guide, based on the well-established pharmacology of D1 antagonists, provide a robust framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at further characterizing the in vivo effects of this compound. Further research is warranted to generate specific dose-response data for this compound to fully elucidate its preclinical pharmacological profile.

A Technical Guide to Dopamine D1 Receptor Modulation in Tourette Syndrome Research: A Focus on Ecopipam

Introduction

Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and phonic tics. The pathophysiology is understood to involve dysregulation of dopaminergic signaling within the cortico-striato-thalamo-cortical (CSTC) circuits.[1][2] For decades, the primary pharmacological interventions have been dopamine D2 receptor antagonists.[2] However, these treatments are often associated with significant side effects, including weight gain, metabolic issues, and movement disorders.[3] This has spurred research into alternative targets within the dopamine system. The dopamine D1 receptor has emerged as a promising candidate, leading to the investigation of compounds that modulate its activity. While early research explored D1 agonists like Trepipam, a benzazepine derivative that was never marketed, recent focus has shifted significantly to D1 receptor antagonists, most notably Ecopipam.[4] This guide provides a detailed technical overview of the research surrounding the selective D1 receptor antagonist Ecopipam as a therapeutic candidate for Tourette Syndrome.

Pharmacology of Ecopipam

Ecopipam is a first-in-class selective antagonist of the dopamine D1 receptor. Unlike typical and atypical antipsychotics that primarily target the D2 receptor, Ecopipam's mechanism is centered on blocking the D1 receptor, which is highly expressed in brain regions implicated in TS, such as the striatum and prefrontal cortex. The therapeutic hypothesis is that D1 receptor supersensitivity may contribute to the repetitive and compulsive behaviors characteristic of TS. By antagonizing this receptor, Ecopipam is thought to normalize dopaminergic neurotransmission in the CSTC pathways, thereby reducing tic severity.

Proposed Mechanism of Action

The proposed mechanism of Ecopipam involves the modulation of the Gαs-coupled D1 receptor signaling pathway. In a hyper-dopaminergic state, as hypothesized in TS, excessive dopamine binding to D1 receptors leads to the over-activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent hyper-stimulation of downstream effectors like Protein Kinase A (PKA). This cascade is believed to contribute to the neural excitability underlying tics. Ecopipam acts by competitively blocking dopamine from binding to the D1 receptor, thereby dampening this signaling cascade and stabilizing neuronal activity.

Clinical Research and Efficacy

Ecopipam has been evaluated in multiple clinical trials, demonstrating a consistent signal of efficacy in reducing tic severity in both pediatric and adult populations with Tourette Syndrome.

Quantitative Data Summary

The primary endpoint in most trials is the change from baseline in the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS).

| Study Phase / Type | Population | N | Treatment Duration | Key Efficacy Outcome (YGTSS-TTS) | Reference |

| Phase 2b (Randomized, Placebo-Controlled) | Children & Adolescents (6-17 years) | 149 | 12 weeks | Statistically significant reduction in tic severity vs. placebo. | |

| Phase 2b (Crossover) | Children & Adolescents (7-17 years) | 40 | 30 days | Mean difference in reduction vs. placebo: -3.2 points (p=0.033). | |

| Open-Label | Adults (18-63 years) | 18 | 8 weeks | Mean score reduction from 30.6 to 25.3 (p=0.0004). | |

| Phase 3 (Withdrawal Trial) | Children, Adolescents & Adults | >100 | 12 weeks | 50% risk reduction for relapse vs. placebo (HR=0.5, p=0.005). | |

| Open-Label Extension | Children & Adolescents (6-18 years) | 121 | 12 months | Significant and sustained improvement from baseline (p<0.001). | |

| Meta-Analysis | Children & Adults | 251 | N/A | Pooled mean difference vs. placebo: -3.0 points (p<0.0001). |

Safety and Tolerability

Across clinical trials, Ecopipam has been generally well-tolerated. Notably, it has not been associated with the weight gain or metabolic side effects commonly seen with D2 antagonists. Common adverse events are typically mild to moderate and include headache, sedation/somnolence, fatigue, and insomnia. Importantly, studies have shown no significant negative impact on comorbid psychiatric conditions like ADHD, anxiety, or depression.

Experimental Protocols

Detailed protocols are essential for the replication and interpretation of clinical findings. Below are reconstructed methodologies for key Ecopipam trials based on published data.

Protocol: Randomized, Placebo-Controlled Crossover Trial (NCT02102698)

-

Objective: To assess the efficacy and safety of Ecopipam in reducing tics in youth with TS.

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled crossover study.

-

Participant Population:

-

Inclusion Criteria: Ages 7 to 17 years; confirmed diagnosis of Tourette Syndrome; YGTSS-TTS score ≥ 20.

-

Exclusion Criteria: Concomitant use of stimulants or other tic-suppressing medications.

-

-

Intervention:

-

Randomization: Participants were randomized to one of two treatment sequences: Ecopipam followed by Placebo, or Placebo followed by Ecopipam.

-

Treatment Period 1 (30 days): Administration of the first assigned treatment (Ecopipam or Placebo).

-

Dosage: 50 mg/day for weight <34 kg; 100 mg/day for weight >34 kg.

-

-

Washout Period (2 weeks): No study drug administered.

-

Treatment Period 2 (30 days): Crossover to the alternative treatment.

-

-

Outcome Measures:

-

Primary: Change in YGTSS-Total Tic Score from baseline to day 30.

-

Secondary: Changes in obsessive-compulsive and ADHD rating scales; safety and tolerability assessments (vital signs, ECGs, laboratory tests).

-

-

Statistical Analysis: A mixed-effects model was used to analyze the crossover data, comparing the change in YGTSS-TTS between Ecopipam and placebo periods.

Protocol: Long-Term Open-Label Extension (OLE) Study

-

Objective: To determine the long-term safety, tolerability, and clinical effects of Ecopipam.

-

Study Design: A 12-month, open-label extension study.

-

Participant Population:

-

Inclusion Criteria: Patients aged ≥6 to ≤18 years who completed a prior 12-week Phase 2b randomized trial.

-

-

Intervention:

-

Titration (4 weeks): Ecopipam was titrated to a target oral dose of 1.8 mg/kg/day.

-

Maintenance (11 months): Patients continued on the target dose.

-

Follow-up: Study visits occurred monthly, with two additional visits 7 and 14 days after the final dose.

-

-

Outcome Measures:

-

Primary: Safety and tolerability, monitored through adverse event reporting, physical exams, and laboratory tests (including BMI Z-score, HbA1c, and cholesterol).

-

Secondary: Change from baseline in YGTSS-TTS and the Gilles de la Tourette Syndrome Quality of Life Scale for Children and Adolescents (C&A-GTS-QOL) total score.

-

-

Statistical Analysis: Changes from baseline for efficacy and safety measures were assessed at each time point using appropriate statistical tests (e.g., paired t-tests or mixed models for repeated measures).

Summary and Future Directions

The body of research on Ecopipam provides a strong foundation for its potential as a novel therapeutic agent for Tourette Syndrome. Its distinct mechanism of action, targeting the D1 receptor, offers an alternative to D2-centric therapies. Clinical data consistently demonstrate a statistically significant and clinically meaningful reduction in tic severity, coupled with a favorable safety profile that avoids common metabolic and extrapyramidal side effects.

The logical relationship between Ecopipam's pharmacology and its clinical effect is based on the dopamine hypothesis of TS. By selectively antagonizing supersensitive D1 receptors, Ecopipam is believed to restore balance to the CSTC circuitry, leading to a reduction in the generation of involuntary tics.

Future research should continue to explore the long-term efficacy and safety of Ecopipam, further characterize its effects on comorbid conditions, and investigate its utility in different subpopulations of individuals with Tourette Syndrome. The development of a D1-receptor-specific agent like Ecopipam represents a significant and targeted advancement in the pharmacological management of this challenging disorder.

References

- 1. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of dopamine-modulating agents in Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Neuropharmacological Properties of Trepipam and the Representative D1 Agonist SKF-81297

Disclaimer: Information regarding the specific neuropharmacological properties of Trepipam (SCH-12679) is scarce in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and structurally related benzazepine dopamine D1 receptor full agonist, SKF-81297 , as a representative compound to illustrate the expected neuropharmacological profile. All quantitative data and detailed experimental protocols provided herein pertain to SKF-81297 and are intended to serve as a proxy for understanding the potential actions of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the neuropharmacological properties of benzazepine dopamine D1 receptor agonists, with a specific focus on SKF-81297 as a representative agent for the lesser-known compound, this compound. The document is intended for researchers, scientists, and drug development professionals. It details the receptor binding affinity, functional activity, and in vivo behavioral effects of this class of compounds. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action.

Introduction

This compound (SCH-12679) is a dopamine D1 receptor agonist belonging to the benzazepine chemical class. Due to the limited availability of specific data for this compound, this guide will focus on the properties of SKF-81297, a potent and selective D1 receptor full agonist. Understanding the neuropharmacology of D1 agonists is crucial for the development of therapeutics for a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia (negative and cognitive symptoms), and cognitive impairments.

Receptor Binding Affinity

The interaction of a ligand with its receptor is a critical determinant of its pharmacological profile. Radioligand binding assays are employed to determine the affinity of a compound for various receptors. The data is typically presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Data Presentation: Receptor Binding Affinity of SKF-81297

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine Receptors | ||||

| D1 | [3H]-SCH23390 | Rat Striatum | 1.99 | [1] |

| D1 | [3H]-SCH23390 | Human D1R in HEK293 cells | 15 | [2] |

| D5 | [3H]-SCH23390 | Human D5R in HEK293 cells | 10 | [2] |

| D2 | [3H]-Spiperone | Rat Striatum | >1000 | [3] |

| D3 | [3H]-Spiperone | Rat Striatum | >1000 | [3] |

| Serotonin Receptors | ||||

| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | >1000 | |

| 5-HT2A | [3H]-Ketanserin | Rat Cortex | >1000 | |

| 5-HT6 | [3H]-LSD | HEK-293 cells | >1000 | |

| 5-HT7 | [3H]-5-CT | HEK-293 cells | >1000 |

Note: The table summarizes representative data from various sources. Exact values may vary depending on experimental conditions.

Functional Activity

Functional assays are essential to determine the cellular response elicited by a ligand upon binding to its receptor. For D1 receptor agonists, a key functional readout is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Data Presentation: Functional Activity of SKF-81297

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | Human D1R in HEK293 cells | EC50 (nM) | 4.7 | |

| cAMP Accumulation | Human D1R in CHO-K1 cells | EC50 (nM) | 29.4 | |

| β-arrestin Recruitment | Human D1R in HTLA cells | EC50 (nM) | 1778 |

Note: EC50 is the concentration of an agonist that gives half of the maximal response.

Signaling Pathway Diagram

Caption: D1 Receptor Signaling Pathway.

In Vivo Neuropharmacological Effects

The in vivo effects of D1 receptor agonists are typically assessed through behavioral and neurochemical studies in animal models.

Locomotor Activity

D1 receptor agonists are known to modulate locomotor activity. The specific effect can be dose-dependent and may vary between different species and even strains of rodents.

| Animal Model | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference |

| Swiss-Webster Mice | 1 - 10 | Dose-dependent decrease in cocaine-induced hyperactivity | |

| C57BL/6 Mice | 0.5 - 2.5 | Induction of non-locomotor and locomotor movements | |

| Wild-type Mice | 0.4 - 0.8 | Significant increase in locomotor activity at 0.8 mg/kg |

Neurochemical Effects

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.

While specific microdialysis data for SKF-81297's effect on dopamine release is complex due to its agonist nature at postsynaptic receptors, D1 receptor stimulation is known to modulate the activity of dopaminergic neurons. Systemic administration of a D1 agonist can lead to complex, region-specific changes in dopamine release, often resulting from feedback loop mechanisms.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.

Materials:

-

Receptor Source: Rat striatal tissue homogenate or membranes from cells expressing the human D1 receptor.

-

Radioligand: [3H]-SCH23390 (a D1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound (e.g., SKF-81297) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH23390).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare receptor membranes by homogenization and centrifugation of the tissue or cells.

-

In a 96-well plate, add assay buffer, the test compound at various dilutions, and the receptor membrane preparation.

-

Initiate the binding reaction by adding a fixed concentration of [3H]-SCH23390 (typically at or near its Kd value).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

Objective: To measure the functional agonism of a test compound at the D1 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human D1 receptor.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound (e.g., SKF-81297) at various concentrations.

-

Forskolin (a direct adenylyl cyclase activator, used as a positive control).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the D1-expressing cells in a 96- or 384-well plate and grow to confluence.

-

Replace the growth medium with assay medium and pre-incubate for 15-30 minutes.

-

Add the test compound at various concentrations to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Plot the cAMP levels as a function of the log of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Locomotor Activity

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

-

Test Animals: Mice (e.g., C57BL/6) or rats.

-

Locomotor Activity Chambers: Clear Plexiglas boxes equipped with infrared beams to automatically record animal movement.

-

Test Compound (e.g., SKF-81297) dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

Procedure:

-

Habituate the animals to the locomotor activity chambers for at least 30-60 minutes on one or more days prior to the test day.

-

On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Immediately place the animal back into the locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

-

Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group, typically in time bins (e.g., 5-minute intervals) and as a total over the session.

-

Perform statistical analysis (e.g., ANOVA) to determine dose-dependent effects.

Caption: Locomotor Activity Experimental Workflow.

Conclusion

The neuropharmacological profile of the benzazepine D1 receptor agonist SKF-81297 demonstrates high affinity and selectivity for the D1 and D5 dopamine receptors, potent functional agonism through the stimulation of cAMP production, and dose-dependent effects on in vivo locomotor activity. While specific data for this compound is lacking, the information presented for SKF-81297 provides a robust framework for understanding the likely properties of this class of compounds. Further research is required to delineate the specific pharmacological signature of this compound.

References

Preclinical Profile of Trepipam (SCH-12679): An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepipam, also known by its developmental code name SCH-12679, is a benzazepine derivative that acts as a dopamine D1 receptor agonist. Structurally related to the peripherally acting D1 partial agonist fenoldopam, this compound was investigated for its central nervous system effects. Despite its early preclinical evaluation, this compound was never commercialized, and as a result, publicly available data on its preclinical profile is limited. This technical guide synthesizes the available information on the preclinical studies of this compound, providing an overview of its pharmacological effects and the experimental methodologies used in its initial characterization.

Core Pharmacodynamic Properties

The primary mechanism of action of this compound is its agonist activity at the dopamine D1 receptor. The following sections detail the available preclinical findings.

In Vivo Efficacy and Behavioral Effects

The most notable preclinical study on this compound investigated its effects on agonistic and motor behaviors in rats.

Table 1: Summary of Behavioral Effects of this compound (SCH-12679) in Rats

| Behavioral Assay | Effect | Dose-Dependency | Implied Outcome |

| Shock-Induced Fighting | Reduction in fighting behavior | Dose-dependent | Potential anti-aggressive or sedative properties |

| Locomotor Activity | Impairment | Not explicitly stated, but implied | Sedative or motor-impairing effects |

| Rotorod Performance | Impairment | Not explicitly stated, but implied | Ataxia or motor coordination deficits |

Source: Bean, N. J., Loman, K., & Conner, R. (1978). Effects of benzazepine (Sch-12679) on shock-induced fighting and locomotor behavior in rats. Psychopharmacology, 59(2), 189-192.

The observed reduction in shock-induced fighting behavior suggests a potential for anti-aggressive or sedative properties. However, the concurrent impairment in locomotor activity and rotorod performance indicates that these effects may be, at least in part, a consequence of generalized motor sedation or ataxia rather than a specific anti-aggressive action.[1]

Experimental Protocols

Shock-Induced Fighting in Rats

While the specific parameters of the 1978 study are not fully detailed in the available abstract, a general methodology for this type of experiment is as follows:

-

Animal Model: Male rats are typically used and housed individually.

-

Apparatus: A chamber with a grid floor capable of delivering electric shocks.

-

Procedure:

-

Rats are placed in the chamber in pairs.

-

A series of electric shocks are delivered to the feet of the animals.

-

The fighting behavior, often characterized by striking, biting, and wrestling, is observed and quantified. This can be done by recording the frequency and duration of fighting episodes.

-

-

Drug Administration: this compound (SCH-12679) or a vehicle control is administered at various doses prior to the testing session.

-

Data Analysis: The effects of different doses of the drug on the fighting behavior are compared to the vehicle control group.

Locomotor Activity Assessment

-

Apparatus: An open-field arena, often equipped with photobeams or video tracking software to monitor movement.

-

Procedure:

-

Following drug or vehicle administration, individual rats are placed in the center of the open-field arena.

-

Activity is recorded for a set period.

-

-

Measures: Key parameters include total distance traveled, time spent moving, and rearing frequency.

-

Data Analysis: Locomotor activity measures are compared between drug-treated and vehicle-treated groups.

Rotorod Test for Motor Coordination

-

Apparatus: A rotating rod (rotor) that can be set to a constant or accelerating speed.

-

Procedure:

-

Rats are trained to walk on the rotating rod.

-

After drug or vehicle administration, the rats are placed back on the rotorod.

-

-

Measures: The latency to fall from the rod is the primary measure of motor coordination.

-

Data Analysis: The time spent on the rod is compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the preclinical investigation described, the following diagrams are provided.

Caption: Experimental workflow for evaluating the behavioral effects of this compound in rats.

Caption: Proposed mechanism of action and observed effects of this compound.

Discussion and Future Directions

The available preclinical data on this compound (SCH-12679) is sparse and largely qualitative. The primary study suggests that while it may reduce aggressive behavior, this effect is likely intertwined with sedative and motor-impairing properties. To provide a comprehensive understanding of this compound's preclinical profile, further studies would be required, including:

-

Quantitative Dose-Response Studies: To establish the potency and efficacy of this compound in various behavioral models.

-

Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor and its selectivity against other dopamine receptor subtypes and other neurotransmitter receptors.

-

Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.

-

Toxicology Studies: To assess the safety profile of the compound through acute, sub-chronic, and chronic toxicity studies.

Without such data, a complete assessment of the therapeutic potential and risks associated with this compound remains elusive. The lack of further development and commercialization of this compound suggests that it may have had an unfavorable efficacy or safety profile that halted its progression through the drug development pipeline.

References

An In-Depth Technical Guide to Trepipam and its Relation to the Benzazepine Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam (SCH-12679) is a synthetic compound belonging to the benzazepine class of molecules, recognized for its activity as a dopamine D1 receptor agonist.[1] Though it was never commercialized, its structural and functional properties offer valuable insights into the pharmacology of dopaminergic systems and the therapeutic potential of D1 receptor modulation. This technical guide provides a comprehensive overview of this compound, its chemical synthesis, its relationship within the benzazepine group, and its interaction with dopamine receptor signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors in this area.

Introduction to this compound and the Benzazepine Group

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic ring system, fused to a benzene ring, provides a versatile template for designing ligands targeting a variety of receptors, with a notable emphasis on dopamine receptors.

This compound, chemically known as (5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine, is a specific and potent agonist for the dopamine D1 receptor.[1] Its structure is closely related to fenoldopam, another benzazepine derivative that acts as a peripherally selective D1 receptor partial agonist and is used clinically as an antihypertensive agent.[1] The study of this compound and its analogs continues to inform the development of novel therapeutics for neurological and psychiatric disorders where dopamine signaling is implicated.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its activity as a dopamine D1 receptor agonist. Due to its status as a research compound that was never marketed, publicly available data is limited.

| Parameter | Value | Receptor Target | Assay Type | Reference |

| Binding Affinity (Ki) | Data not available in searched literature | Dopamine D1 Receptor | Radioligand Binding Assay | N/A |

| Functional Potency (EC50) | Data not available in searched literature | Dopamine D1 Receptor | cAMP Accumulation Assay | N/A |

Note: Despite extensive searches, specific Ki and EC50 values for this compound were not found in the available literature. The following sections provide detailed protocols for how such data would be experimentally determined.

Experimental Protocols

Synthesis of this compound (SCH-12679)

General Synthetic Scheme for 1-Phenyl-3-Benzazepines:

A common strategy involves the Bischler-Napieralski reaction or a Pictet-Spengler type cyclization to form the seven-membered ring. An alternative modern approach could involve a palladium-catalyzed intramolecular C-H arylation.

Illustrative Multi-step Synthesis:

-

Starting Material: A suitably substituted 2-phenylethylamine derivative.

-

Acylation: Reaction with a phenylacetyl chloride derivative to form an amide intermediate.

-

Cyclization: Intramolecular cyclization, for example, using polyphosphoric acid (PPA) or other dehydrating agents, to form the dihydrobenzazepine core.

-

Reduction: Reduction of the imine functionality to yield the tetrahydrobenzazepine.

-

N-Alkylation: Introduction of the methyl group on the nitrogen atom via reductive amination or reaction with a methylating agent.

-

Resolution: Separation of the enantiomers to isolate the active (5R) stereoisomer of this compound.

Radioligand Binding Assay for Dopamine D1 Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor.

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

Test compound (this compound).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 10 µM Butaclamol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Addition of Components:

-

To "Total Binding" wells, add the radioligand.

-

To "Non-specific Binding" wells, add the radioligand and the non-specific binding control.

-

To "Competition" wells, add the radioligand and varying concentrations of the test compound (this compound).

-

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Assay for Dopamine D1 Receptor Efficacy (EC50)

This protocol outlines a cell-based functional assay to determine the potency (EC50) of a D1 receptor agonist like this compound by measuring the accumulation of cyclic AMP (cAMP).

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compound (this compound) at various concentrations.

-

A reference full agonist (e.g., Dopamine or SKF-81297).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based).

-

384-well microplates.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist in stimulation buffer.

-

Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Acquisition: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

The maximal response (Emax) can also be determined and compared to that of the reference full agonist to classify the compound as a full or partial agonist.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein.[2][3] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

Dopamine D2 Receptor Signaling Pathway

In contrast to D1 receptors, D2 receptors are coupled to the Gi alpha subunit of their G-protein. Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This has an opposing effect to D1 receptor activation on downstream signaling pathways that are regulated by cAMP and PKA.

Experimental Workflow for GPCR Drug Discovery

The discovery and development of a novel GPCR-targeting drug like this compound follows a structured, multi-stage process. This workflow begins with identifying and validating a therapeutic target and progresses through compound screening, lead optimization, and preclinical testing before a candidate can be considered for clinical trials.

Conclusion

This compound serves as a significant research tool for understanding the pharmacology of the dopamine D1 receptor and the broader therapeutic potential of the benzazepine scaffold. While its clinical development was not pursued, the methodologies for its synthesis and pharmacological characterization remain highly relevant for the ongoing discovery of novel central nervous system therapeutics. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into D1 receptor agonists and their potential applications in treating a range of neurological and psychiatric conditions. The continued exploration of compounds like this compound will undoubtedly contribute to the development of next-generation medicines with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the D1 Agonist Versus Antagonist Properties of Trepipam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepipam (SCH-12679), a benzazepine derivative, has been a subject of interest due to its interaction with the dopamine D1 receptor. While predominantly classified as a D1 receptor agonist, some evidence suggests potential antagonist properties, leading to a degree of ambiguity in its pharmacological profile. This technical guide aims to provide a comprehensive analysis of this compound's D1 receptor activity, presenting available data to elucidate its agonist versus antagonist characteristics. By examining its binding affinity, functional efficacy in signaling pathways, and its effects in in-vivo models, this document seeks to offer a clearer understanding of this compound's complex pharmacology at the D1 receptor for researchers and drug development professionals.

Introduction to this compound and the Dopamine D1 Receptor

The dopamine D1 receptor, a Gs-protein coupled receptor, plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its activation initiates a signaling cascade through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

This compound is a synthetic compound belonging to the benzazepine chemical class, structurally related to other D1 receptor ligands.[1] Its pharmacological profile has been a topic of investigation to determine its precise mechanism of action at the D1 receptor. While often cited as a D1 agonist, the nuances of its functional activity warrant a more detailed examination.[2] This guide will synthesize the available scientific information to provide a clear and data-driven perspective on this compound's D1 agonist and antagonist properties.

Quantitative Analysis of D1 Receptor Interaction

A definitive understanding of a ligand's interaction with its receptor requires quantitative data on its binding affinity and functional efficacy. Due to the limited publicly available preclinical data for this compound, a direct and comprehensive comparison is challenging. The following tables present a comparative overview of the D1 receptor binding affinities (Ki) and functional efficacies (cAMP stimulation) for well-characterized D1 receptor ligands. This will serve as a framework for interpreting the qualitative descriptions of this compound's activity.

Table 1: Comparative D1 Receptor Binding Affinities (Ki)

| Compound | Classification | Ki (nM) | Reference |